Tumulosic acid

Vue d'ensemble

Description

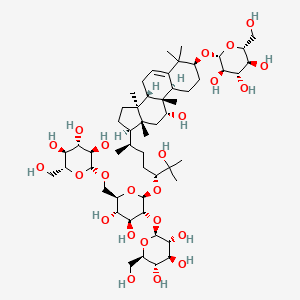

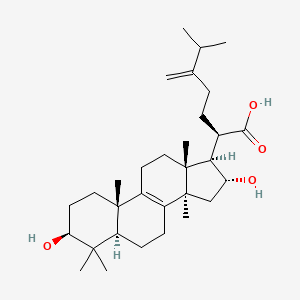

Tumulosic acid is a natural product used for research related to life sciences . It is a type of compound known as triterpenoids . The molecular formula of Tumulosic acid is C31H50O4 and it has a molecular weight of 486.7 g/mol . It is typically found in the form of a powder .

Chemical Reactions Analysis

Tumulosic acid is involved in the biosynthetic pathway of Pachymic acid in Wolfiporia cocos . A key gene in this pathway encodes for sterol O-acyltransferase (WcSOAT), which catalyzes the conversion of Tumulosic acid to Pachymic acid .

Applications De Recherche Scientifique

Pharmacokinetics and Detection in Biological Systems : Tumulosic acid has been detected in rat plasma using LC-MS/MS methods after oral administration of Ling-Gui-Zhu-Gan Decoction, indicating its absorption and presence in biological systems (Ji et al., 2018). Similar pharmacokinetic studies were performed using Poria extract and GuiZhi-FuLing capsule, revealing improved pharmacokinetic profiles of tumulosic acid in formulated herbal preparations (Xiao et al., 2012).

Cytotoxic and Anti-Cancer Activities : Research has demonstrated that tumulosic acid exhibits cytotoxic activities against certain cancer cell lines. For instance, it showed moderate cytotoxicity against human colon carcinoma cells and inhibited DNA topoisomerases, which are enzymes involved in DNA replication (Li et al., 2004).

Metabolic Transformation : In vitro studies have shown that tumulosic acid can be metabolically transformed in rat liver microsomes, indicating its potential metabolic pathways in the body (Xiu-wei, 2008).

Therapeutic Potentials : Tumulosic acid has been identified as a bioactive component in Poria cocos-based formulas used for treating ovarian cancer. It may play a role in the anti-cancer effects of these formulas, potentially related to the PI3K-Akt signaling pathway (Peng et al., 2021).

Safety And Hazards

Propriétés

IUPAC Name |

(2R)-2-[(3S,5R,10S,13R,14R,16R,17R)-3,16-dihydroxy-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methyl-5-methylideneheptanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H50O4/c1-18(2)19(3)9-10-20(27(34)35)26-23(32)17-31(8)22-11-12-24-28(4,5)25(33)14-15-29(24,6)21(22)13-16-30(26,31)7/h18,20,23-26,32-33H,3,9-17H2,1-2,4-8H3,(H,34,35)/t20-,23-,24+,25+,26+,29-,30-,31+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XADJANKGURNTIA-YEXRKOARSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=C)CCC(C1C(CC2(C1(CCC3=C2CCC4C3(CCC(C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=C)CC[C@H]([C@H]1[C@@H](C[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H50O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tumulosic acid | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.